Fmoc-L-beta-homotryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

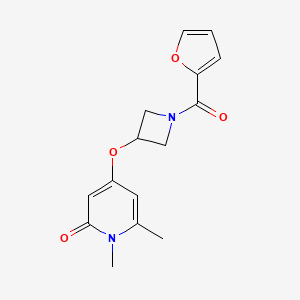

Fmoc-L-beta-homotryptophan is a derivative of the amino acid tryptophan, which is modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids to form peptides. The Fmoc group is then removed under basic conditions before the next amino acid is added. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of similar Fmoc-protected amino acids and their applications in peptide synthesis and material science.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, such as the blue fluorescent amino acid l-4-cyanotryptophan (W4CN), involves enantioselective phase transfer-catalyzed alkylation . This method is scalable and can be applied to the synthesis of other Fmoc-protected amino acids, potentially including this compound. The synthesis process is crucial for ensuring the correct stereochemistry and protecting the functional groups that are sensitive during peptide synthesis.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which can influence the physical properties and reactivity of the amino acid. For example, the Fmoc group in Fmoc-protected tripeptides plays a significant role in the gelation process and the formation of J-aggregates through π-π stacking interactions . These structural features are likely to be similar in this compound, affecting its behavior in peptide synthesis and material applications.

Chemical Reactions Analysis

Fmoc-protected amino acids are designed to undergo specific chemical reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids. The stability of the Fmoc group during synthesis is crucial, as demonstrated by the efforts to prevent side reactions such as oxidation and alkylation during the synthesis of oligopeptides containing 5-hydroxytryptophan . Similar considerations would apply to the synthesis of peptides containing this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group and the side chains of the amino acids. For instance, the hydrophobicity of the side chain affects the gelation ability and mechanical stability of hydrogels formed by Fmoc-protected tripeptides . Additionally, the Fmoc group contributes to the formation of antiparallel β-sheet structures in the gel state. These properties are important for the design and synthesis of peptides and materials with specific functions and stability, such as proteolytic stability against enzymes like proteinase K .

Mécanisme D'action

Target of Action

Fmoc-L-beta-homotryptophan, also known as (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid, is primarily used in the field of proteomics research . The compound doesn’t have a specific biological target but is used as a building block in peptide synthesis .

Mode of Action

The Fmoc group in this compound is a base-labile protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

As a compound used in proteomics research, its bioavailability would largely depend on the specific context of its use .

Result of Action

This compound does not have a direct molecular or cellular effect. Instead, its value lies in its role in peptide synthesis. The Fmoc group has been found to be beneficial in the chemical synthesis of peptides . In some cases, Fmoc conjugated amino acids have been discovered to have antimicrobial properties specific to Gram-positive bacteria .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature, which can affect the efficiency of peptide bond formation . It is typically stored at 4° C .

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c30-26(31)14-18(13-17-15-28-25-12-6-5-7-19(17)25)29-27(32)33-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,15,18,24,28H,13-14,16H2,(H,29,32)(H,30,31)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHPYIHTNVXINO-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B3018799.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3018800.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)

![N-[(1,2-dimethylindol-5-yl)methyl]butanamide](/img/structure/B3018805.png)

![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)

![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)